

efficiency comparison of Lithium 1-pentynyl- in cross-coupling

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Compound Focus: Lithium, 1-pentynyl-

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Application in Alkene Synthesis

The primary and most current data for Lithium 1-pentynyl- comes from a recent 2025 *Nature* paper, where it is used to form an alkynyl boronate complex, a key intermediate in the boron-mediated assembly of tetrasubstituted alkenes [1].

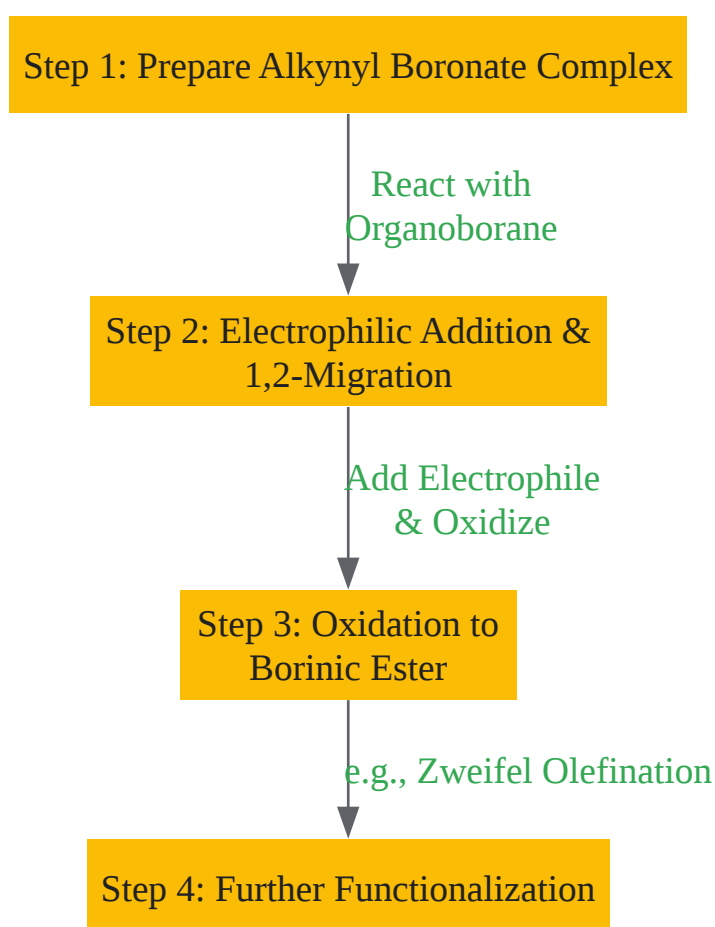
The table below summarizes its role and performance in this specific reaction:

Aspect	Description
Reagent Role	Nucleophile in the formation of an alkynyl boronate complex [1].
Specific Reaction	Boron-mediated modular assembly of tetrasubstituted alkenes [1].
Reaction Partner	3-phenylpropyl-9-BBN (generated from hydroboration of allylbenzene) [1].
Key Outcome	Enables synthesis of trisubstituted alkenyl borinic esters with complete control over double-bond geometry [1].

Aspect	Description
Performance Note	The 1,2-migration/alkylation step proceeds with high yield (77%) and as a single isomer [1].

Experimental Protocol

The following workflow illustrates the key steps involved in this synthetic method:



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Based on the methodology from the same study, here is a detailed protocol for its use [1]:

- **Preparation of the Alkynyl Boronate Complex (3a):** The reagent **Lithium 1-pentynyl-** is reacted with 3-phenylpropyl-9-BBN. The organoborane is typically generated beforehand from the hydroboration of allylbenzene with 9-borabicyclo[3.3.1]nonane (9-H-BBN) [1].

- **Electrophilic Addition and 1,2-Migration:** The alkynyl boronate complex is treated with an alkyl electrophile (e.g., ethyl iodide or methyl p-toluenesulfonate). The reaction requires **concentrated conditions** and elevated temperature for less reactive electrophiles. This step proceeds via a syn addition across the alkyne, leading to a trisubstituted alkenylborane intermediate with high stereoselectivity [1].
- **Oxidation to Borinic Ester (5):** The intermediate alkenylborane is sensitive to air and moisture. It is stabilized by adding a mild oxidant, **trimethylamine N-oxide**, which converts it to a more stable alkenyl borinic ester (e.g., **5a**) that can be isolated and purified [1].
- **Downstream Functionalization:** The resulting borinic ester is a versatile intermediate. It can be subjected to further reactions, such as the **Zweifel olefination**, to construct tetrasubstituted alkenes with full control over the geometry of the double bond [1].

Guidance for Further Research

The search results do not contain a head-to-head efficiency comparison of Lithium 1-pentynyl- against other alkynyl metal reagents in cross-coupling. Here is how you can proceed:

- **Acknowledge the Data Gap:** The current information establishes the reagent's utility in a specific, high-value synthetic transformation but does not provide a broader comparative analysis of its efficiency.
- **Refine Your Search Strategy:** To find comparative data, you could try more specific searches in scientific databases, such as:
 - "alkynyl lithium" versus "alkynyl magnesium" cross-coupling
 - Sonogashira reaction efficiency comparison alkynyl reagents
 - "1-pentynyl" stability reactivity comparison

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References

1. Boron-mediated modular assembly of tetrasubstituted ... [nature.com]

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